N-(3-acetamidophenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
The compound N-(3-acetamidophenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide features a complex structure comprising:
- A 3-acetamidophenyl group linked via an acetamide bridge.
- A sulfanyl (thioether) moiety connecting to a substituted indole ring.
- A 1H-indol-3-yl group functionalized with a 2-(morpholin-4-yl)-2-oxoethyl side chain.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-17(29)25-18-5-4-6-19(13-18)26-23(30)16-33-22-14-28(21-8-3-2-7-20(21)22)15-24(31)27-9-11-32-12-10-27/h2-8,13-14H,9-12,15-16H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRUFBMBJRURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various pharmacophores that may contribute to its biological activity, particularly in the context of cancer therapeutics and antimicrobial applications. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.
- Molecular Formula : C24H26N4O4S
- Molecular Weight : 466.6 g/mol
- Purity : Typically 95%.
Structural Features
The compound features:
- An acetamidophenyl group, which is often associated with analgesic and anti-inflammatory properties.
- An indole moiety, known for its role in various biological activities, including anticancer effects.
- A morpholine ring, which can enhance solubility and bioavailability in drug formulations.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The indole derivative has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Case Study 1 : In a study involving breast cancer cell lines, the compound exhibited IC50 values below 20 µM, indicating potent antiproliferative effects. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties:
- Case Study 2 : In vitro assays against common pathogens such as Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations ranging from 10 to 50 µM. The mechanism of action appears to involve disruption of bacterial cell membrane integrity .
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Protein Kinases : The morpholine and indole components may interact with key signaling pathways involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.
- Modulation of Gene Expression : The compound may alter the expression of genes involved in apoptosis and cell cycle regulation.
Summary of Biological Activity
| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Lines | < 20 | Apoptosis induction, G2/M arrest |
| Antimicrobial | Staphylococcus aureus | 10 - 50 | Membrane disruption |
| Antimicrobial | Escherichia coli | 10 - 50 | Membrane disruption |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs and their differences:
Key Structural and Functional Differences
a) Heterocyclic Moieties
- Morpholinyl vs. Azepanyl (7-membered ring) : Morpholine (6-membered, oxygen-containing) enhances solubility and hydrogen-bonding capacity compared to azepane’s larger, more lipophilic structure .
- Indole vs. Quinazolinyl : Indole derivatives (e.g., target compound) are often associated with kinase or receptor modulation, while quinazolinyl cores (e.g., ) are common in enzyme inhibitors like DHFR or EGFR targets.
b) Linker Groups
- Sulfanyl (S) vs.
c) Aromatic Substituents
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the morpholin-4-yl-oxoethyl group onto the indole nitrogen (analogous to methods in ).
- Thioether linkage formation between the indole-3-thiol and acetamide moiety under controlled pH and temperature (similar to ).
- Amide coupling using acetyl chloride or activated esters, with Na₂CO₃ as a base in dichloromethane (CH₂Cl₂) or ethanol ().
Optimization: Reaction conditions (e.g., solvent polarity, catalyst selection) must be tailored to minimize by-products. Thin-layer chromatography (TLC) and NMR are critical for monitoring intermediates .
Basic: How is structural characterization performed for this compound?
Key techniques:
- 1H/13C NMR spectroscopy to confirm regiochemistry of substituents (e.g., indole C3-thioether, morpholine integration) (Example: reports δ 7.69 ppm for indole protons).
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI/APCI(+) modes in ).
- X-ray crystallography for absolute configuration determination, though challenges arise due to flexibility of the morpholine ring (see for analogous indole-acetamide structures) .
Advanced validation: DFT calculations to compare experimental and theoretical NMR/IR spectra (as in ).
Advanced: How to design experiments to resolve contradictory bioactivity data across assay systems?
Methodological approach:
- Orthogonal assays: Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity ( ).
- Purity validation: Use HPLC (>95% purity) to rule out impurities as confounding factors ().
- Structure-activity relationship (SAR) studies: Synthesize analogs (e.g., replacing morpholine with piperazine) to identify critical pharmacophores ( ).
Data reconciliation: Apply statistical tools (e.g., ANOVA) to assess inter-assay variability .
Advanced: What computational methods predict target interactions and binding modes?
Strategies:
- Molecular docking (AutoDock Vina, Schrödinger): Model interactions between the indole-morpholine core and protein targets (e.g., tubulin, kinases) ().
- Molecular dynamics (MD) simulations (GROMACS): Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with key residues ().
- ADMET prediction (SwissADME): Evaluate solubility, CYP450 inhibition, and blood-brain barrier penetration to prioritize analogs ( ).
Validation: Cross-check computational results with SPR (surface plasmon resonance) binding kinetics .
Advanced: How to optimize reaction yields for gram-scale synthesis?
Key steps:
- Design of Experiments (DoE): Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading) ().
- Catalyst screening: Test Pd/C or Ni catalysts for hydrogenation steps ().
- Continuous flow chemistry: Improve efficiency for hazardous steps (e.g., thioether formation) ().
Yield enhancement: Purification via gradient flash chromatography (hexane/EtOAc) or recrystallization ().
Advanced: What strategies validate target engagement in cellular models?
Experimental pipelines:
- Cellular thermal shift assay (CETSA): Confirm compound-induced thermal stabilization of the suspected target protein ( ).
- CRISPR/Cas9 knockout: Ablate the target gene to assess loss of compound efficacy ().
- Fluorescent probes: Synthesize a BODIPY-labeled analog for live-cell imaging and subcellular localization studies ().
Data integration: Combine proteomics (LC-MS/MS) with transcriptomics (RNA-seq) to map downstream pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
